![molecular formula C12H14O3 B1610639 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid CAS No. 85858-95-3](/img/structure/B1610639.png)
7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Overview
Description
7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H14O3. It is a derivative of tetrahydronaphthalene, characterized by the presence of a methoxy group at the 7th position and a carboxylic acid group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves a multi-step process. One common method starts with 7-methoxytetralone, which undergoes a Wittig olefination followed by Sharpless asymmetric dihydroxylation to yield the desired product . The reaction conditions often include the use of specific reagents such as N-ethyl-N,N-diisopropylamine and N,N-dimethyl-formamide under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the process is optimized for large-scale manufacturing. This includes the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various substituted naphthalene derivatives .
Scientific Research Applications
Medicinal Chemistry
7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has been studied for its potential therapeutic applications:
Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties. A study demonstrated that certain analogs could inhibit cancer cell proliferation through apoptosis induction. The compound's structural features allow for interactions with biological targets involved in cell cycle regulation and apoptosis pathways .
Anti-inflammatory Properties
Another notable application is its anti-inflammatory effects. Compounds derived from 7-methoxy-tetrahydronaphthalene structures have shown promise in reducing inflammation markers in vitro, suggesting potential use in treating inflammatory diseases .
Synthetic Organic Chemistry
The synthesis of this compound is often a subject of research due to its complex structure:
Synthesis Techniques
A two-stage synthesis method has been developed that involves the conversion of 7-methoxy tetralone into the desired carboxylic acid through a series of reactions . This method highlights the compound's versatility as a building block in organic synthesis.
Synthesis Stage | Reaction Type | Key Reagents |
---|---|---|
Stage 1 | Alkylation | 7-Methoxy tetralone |
Stage 2 | Hydrolysis | Acidic or basic conditions |
Material Science
The compound also finds applications in material science:
Polymer Chemistry
In polymer chemistry, derivatives of this compound are explored for their potential as monomers in creating new polymeric materials with enhanced properties such as thermal stability and mechanical strength .
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal highlighted the efficacy of a synthesized derivative of this compound against breast cancer cell lines. The study reported a significant reduction in cell viability at specific concentrations compared to control groups .
Case Study 2: Synthesis Optimization
Another research effort focused on optimizing the synthesis route for higher yields and purity of the compound. By modifying reaction conditions and utilizing different catalysts, researchers achieved improved efficiency in synthesizing the target molecule .
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as a reagent to produce protease inhibitors, which are crucial in various biological processes. The pathways involved may include the inhibition of protease enzymes, leading to the modulation of protein degradation and other cellular functions .
Comparison with Similar Compounds
- 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile
- 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Comparison: Compared to its analogs, 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methoxy group at the 7th position and the carboxylic acid group at the 1st position can influence its reactivity and interaction with biological targets .
Biological Activity
7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS No. 85858-95-3) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, synthesis methods, and detailed research findings.
Basic Information
- IUPAC Name : 7-methoxy-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid
- Molecular Formula : C₁₂H₁₄O₃
- Molecular Weight : 206.24 g/mol
- Melting Point : 137-138 °C
- Purity : 95% .
Pharmacological Effects
Research has indicated that this compound exhibits several biological activities:
- Antioxidant Activity : Studies suggest that this compound possesses significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary data indicate that it may reduce inflammation markers in various biological models.
The mechanisms through which this compound exerts its effects may involve:
- Modulation of signaling pathways related to inflammation and oxidative stress.
- Interaction with specific receptors or enzymes that mediate cellular responses.
Study 1: Antioxidant Properties
A study published in the Journal of Medicinal Chemistry explored the antioxidant potential of this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with the compound.
Study 2: Anti-inflammatory Activity
In a preclinical trial involving animal models of arthritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines. This suggests a potential role in managing inflammatory conditions .
Synthesis Methods
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A notable method includes:
Properties
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-9-6-5-8-3-2-4-10(12(13)14)11(8)7-9/h5-7,10H,2-4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNRAOKRAWFGFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2C(=O)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534114 | |
Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60534114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85858-95-3 | |
Record name | 1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85858-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60534114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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